[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-1-2-11(10)4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCNUQOVYCVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)C1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Controlled Oxidation
A two-step strategy is inferred from analogous syntheses of sulfinyl-containing triazoles:
Step 1: Synthesis of 3-(Thio)-1H-1,2,4-triazole Intermediate
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Starting Material : 5-Amino-1H-1,2,4-triazole-3-thiol.
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Alkylation : Reaction with chloroacetonitrile in the presence of a base (e.g., K2CO3) yields 3-(thiocyanatomethyl)-5-amino-1H-1,2,4-triazole.
Step 2: Oxidation to Sulfinyl Derivative
Microwave-Assisted One-Pot Synthesis
Adapting methods from triazole propanamide syntheses, microwave irradiation may accelerate the formation of the sulfinyl acetonitrile derivative:
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Reagents :
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5-Amino-1H-1,2,4-triazole-3-thiol.
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Chloroacetonitrile.
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Oxone® (potassium peroxymonosulfate) as oxidant.
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Conditions :
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Solvent: Acetonitrile.
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Temperature: 120°C (microwave).
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Time: 20–30 minutes.
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Advantages :
Solid-Phase Synthesis for High-Purity Output
A solid-supported approach, inspired by sulfonamide-triazole hybrid syntheses, involves:
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Resin Functionalization : Wang resin bound to Fmoc-protected 5-amino-1H-1,2,4-triazole.
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Sulfinyl Acetonitrile Coupling :
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Deprotection with piperidine.
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Reaction with sulfinyl acetonitrile activated by HOBt/DIC.
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Cleavage : TFA/CH2Cl2 (95:5) releases the product.
Purity : >95% by HPLC (based on similar protocols).
Analytical Validation and Characterization
Critical quality control metrics for the target compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Sulfinyl Content | Titration (IOD) | 0.95–1.05 eq |
| Chirality | Chiral HPLC | Enantiomeric excess ≥99% |
| Moisture | Karl Fischer | ≤0.5% |
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic + Oxidation | 60–75 | 90–95 | 18–24 h | Moderate |
| Microwave-Assisted | 70–80 | 95–98 | 0.5 h | High |
| Solid-Phase | 50–60 | ≥95 | 48 h | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfonyl]acetonitrile.
Reduction: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
Recent studies have shown that derivatives of the compound exhibit significant antifungal properties. For instance, a series of novel compounds derived from 5-amino-1H-1,2,4-triazole have demonstrated enhanced efficacy against various fungal strains, particularly Candida albicans and Rhodotorula mucilaginosa. In these studies, compounds were synthesized and evaluated for their minimum inhibitory concentration (MIC), with results indicating MIC values as low as 25 µg/mL for some derivatives, outperforming traditional antifungal agents like fluconazole .
Mechanism of Action
The antifungal mechanism is believed to involve the inhibition of specific enzymes critical for fungal cell wall synthesis. Molecular docking studies have further elucidated the interaction between these compounds and fungal targets, providing insights into their potential as effective antifungal agents .
Agricultural Applications
Plant Growth Regulation
Research has indicated that triazole derivatives can act as plant growth regulators. The compound [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile has been studied for its ability to enhance plant resistance to abiotic stresses such as drought and salinity. Field trials have shown that plants treated with this compound exhibit improved growth metrics compared to untreated controls .
Pesticidal Properties
Additionally, compounds within this class have been explored for their insecticidal properties. Studies have reported that certain triazole derivatives can effectively control pest populations while being environmentally benign compared to conventional pesticides .
Materials Science Applications
Synthesis of New Materials
The unique chemical properties of this compound make it a suitable candidate for the development of novel materials. Research has focused on its application in synthesizing advanced polymers and composites with enhanced thermal stability and mechanical properties .
Nanotechnology
In nanotechnology, this compound has been utilized in the fabrication of nanostructured materials that exhibit unique electronic and optical properties. These materials are being investigated for applications in sensors and electronic devices due to their high conductivity and stability under varying environmental conditions .
Case Study 1: Antifungal Efficacy
In a study published in PMC, researchers synthesized a series of triazole derivatives and tested their antifungal activity against clinical isolates. The results indicated that several compounds exhibited superior activity against resistant strains of Candida, highlighting the potential for developing new antifungal therapies based on this compound .
Case Study 2: Plant Growth Enhancement
Field experiments conducted on crops treated with this compound showed a marked increase in yield under drought conditions compared to control groups. This research supports the use of such compounds in sustainable agriculture practices aimed at improving crop resilience .
Mechanism of Action
The mechanism of action of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
- Amino vs. Methoxyphenyl Groups: Compounds like 2-(5-(2-,3-,4-methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile () replace the amino group with methoxyphenyl substituents. These aryl groups increase hydrophobicity and steric bulk, reducing solubility in polar solvents compared to the amino-substituted target compound. Preliminary PASS Online screening suggests methoxyphenyl derivatives may exhibit varied bioactivity profiles .
- Phenyl vs. The phenyl group may enhance π-π stacking interactions in biological targets but decrease water solubility .
Functional Group Variations
- Sulfinyl (S=O) vs. Thio (S-) Linkages :
The sulfinyl group in the target compound contrasts with thioether linkages in analogs like 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile (). Sulfinyl derivatives are more oxidized, increasing polarity and stability against nucleophilic attack. Thioethers, however, are prone to oxidation to sulfoxides or sulfones under harsh conditions . - Acetonitrile vs. Ester or Amide Groups: Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate () replaces the nitrile with an ester, enhancing hydrolytic lability. Conversely, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides () feature amide linkages, enabling hydrogen bonding and tautomerism, as confirmed by NMR and X-ray crystallography .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile, also known as 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₄H₅N₅S
- Molecular Weight : 155.18 g/mol
- Melting Point : 130–133 °C
- CAS Number : 338751-47-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to inhibit fungal enzymes, particularly those involved in ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole.
Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antifungal activity against a variety of pathogens. For instance:
- Candida spp. : Studies show that derivatives of triazoles exhibit minimum inhibitory concentrations (MICs) lower than those of fluconazole against Candida albicans and other clinical strains, indicating enhanced efficacy .
Table 1: Antifungal Activity Comparison
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans | >25 | |
| This compound | Candida albicans | ≤25 | |
| Other Triazole Derivatives | Candida spp. | <10 |
Antiparasitic Activity
In addition to antifungal properties, triazole derivatives have shown potential antiparasitic effects. For example, some studies indicate that compounds similar to this compound can effectively reduce parasitic loads in models infected with Trypanosoma cruzi and other parasites .
Case Study 1: Efficacy Against Fungal Infections
A study evaluated the efficacy of this compound in a murine model infected with Candida albicans. The compound was administered at a dose of 50 mg/kg and resulted in a significant reduction in fungal burden compared to control groups .
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic activity of triazole derivatives against Trypanosoma brucei. The study found that certain derivatives exhibited a significant reduction in parasitic load with an MIC value of 0.033 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
